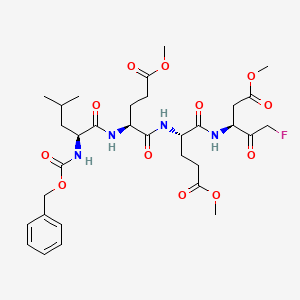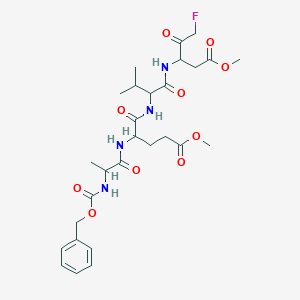
Chondromodulin-I (319-327)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chondromodulin-I
科学的研究の応用
Post-translational Processing
Chondromodulin-I (ChM-I), a glycoprotein found abundantly in fetal cartilage, undergoes post-translational processing. Its precursor form is processed at a proteolytic site, resulting in mature ChM-I along with other processed products. This processing occurs in cultured chondrocytes and other cell lines, and is essential for its secretion and function (Azizan, Holaday, & Neame, 2001).
Role in Bone Remodeling
ChM-I has been identified as a significant factor in bone remodeling. Mice lacking ChM-I showed an increase in bone mineral density, indicating that ChM-I plays a crucial role in the balance of bone formation and resorption (Nakamichi et al., 2003).
Therapeutic Potential in Ewing Sarcoma
ChM-I has been explored for its potential in treating Ewing sarcoma. Patients treated with HLA-A*02:01/ChM1-specific allorestricted T cells showed promising responses, including partial regression of metastatic disease, without causing graft-versus-host disease (Thiel et al., 2017).
Identification of Novel Molecules
Studies have identified novel molecules similar to ChM-I, like ChM1L, which plays a regulatory role in various tissues and embryonic development (Yamana et al., 2001).
Proteolytic Cleavage in Bone Development
ChM-I undergoes N-terminal proteolytic cleavage, affecting its activity in bone development. Different forms of ChM-I have varying impacts on vascular endothelial cell migration, crucial for bone development processes (Miura et al., 2014).
Fracture Healing
ChM-I plays a role in fracture healing. Mice deficient in ChM-I showed altered callus formation during bone repair, suggesting ChM-I's involvement in the maturation of chondrocytes and the balance between cartilaginous and bony callus formation (Yukata et al., 2008).
Glycosylation and Biological Function
The glycosylation of ChM-I's N-terminal domain is critical for its structural integrity and biological functions, influencing its activity in chondrocytes and vascular endothelial cells (Kondo et al., 2010).
Involvement in Osteoarthritis
ChM-I's expression changes significantly in primary human articular chondrocytes, with implications for understanding the pathophysiology of osteoarthritis (Schnabel et al., 2002).
Role in Eye Development
ChM-I has been studied in the context of eye development and function. It's highly expressed in avascular zones of cartilage, and its absence in mice did not show overt abnormalities, suggesting a need for further research to understand its exact role (Brandau et al., 2002).
特性
配列 |
VIMPCSWWV |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Chondromodulin-I (319-327) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




